molecular formula C10H15NO3S B2506655 N-(3-hydroxypropyl)-4-methylbenzenesulfonamide CAS No. 13379-98-1

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B2506655
CAS No.: 13379-98-1
M. Wt: 229.29
InChI Key: OXBINBPGHTWHKS-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a hydroxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropanol under basic conditions. The reaction proceeds as follows:

  • Dissolve 4-methylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
  • Add 3-aminopropanol to the solution.
  • Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(3-hydroxypropyl)-4-methylbenzeneamine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can inhibit enzyme function or alter signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
  • N-(3-hydroxypropyl)-4-chlorobenzenesulfonamide
  • N-(3-hydroxypropyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The hydroxypropyl group provides additional sites for chemical modification, while the methyl group on the benzene ring influences the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBINBPGHTWHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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